Mitomycin B

Vue d'ensemble

Description

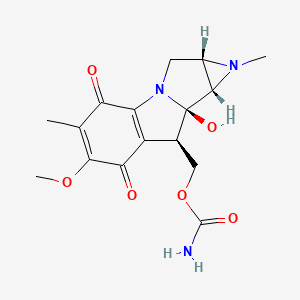

Mitomycin B is a member of the mitomycin family, which are aziridine-containing natural products isolated from Streptomyces caespitosus or Streptomyces lavendulae . These compounds are known for their potent antibacterial and anticancer properties . This compound, like its counterparts, has a complex chemical structure that includes an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine packed in a constrained architecture .

Méthodes De Préparation

The synthesis of mitomycins, including Mitomycin B, poses unique challenges due to the need to accommodate highly interactive functionality in a compact matrix . The preparation of this compound involves several key steps:

Chemical Synthesis: The chemical synthesis of this compound involves the assembly of the tetracyclic structure in a few steps, with all key structures in place

Industrial Production:

Analyse Des Réactions Chimiques

Mitomycin B undergoes various chemical reactions, including:

Reduction: This compound can be reduced to form active metabolites that interact with DNA.

Substitution: This compound can participate in substitution reactions, particularly involving the aziridine ring.

Common reagents and conditions used in these reactions include reducing agents, oxidizing agents, and specific enzymes that facilitate the transformation of this compound into its active forms . The major products formed from these reactions are typically DNA adducts, which result from the alkylation of DNA by the activated forms of this compound .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of Mitomycin B involves its activation to a bifunctional and trifunctional alkylating agent . Once activated, this compound cross-links the complementary strands of DNA, thereby inhibiting DNA synthesis . This cross-linking activity is crucial for its anticancer properties, as it leads to the disruption of DNA replication and transcription, ultimately resulting in cell death . The molecular targets of this compound include guanine and cytosine bases in DNA, which are alkylated by the activated forms of the compound .

Comparaison Avec Des Composés Similaires

Mitomycin B is part of a family of compounds that includes Mitomycin A, Mitomycin C, and Porfiromycin . Compared to these compounds, this compound has unique structural features, such as the specific configuration of its aziridine ring and carbamoyl moiety . These structural differences contribute to its distinct biological activity and potency . For example, Mitomycin C is more commonly used in clinical settings due to its higher stability and efficacy . this compound has shown better activity in certain experimental conditions, highlighting its potential for specific therapeutic applications .

Similar Compounds

- Mitomycin A

- Mitomycin C

- Porfiromycin

This compound stands out due to its unique chemical structure and potent biological activity, making it a valuable compound for scientific research and therapeutic applications .

Activité Biologique

Mitomycin B (MitB) is a potent chemotherapeutic agent that has garnered attention for its unique biological activities, particularly its ability to cross-link DNA and induce cytotoxic effects in various cancer types. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is classified as an alkylating agent, which means it modifies DNA by adding alkyl groups. This process leads to the formation of cross-links between DNA strands, thereby inhibiting DNA replication and transcription. The activation of MitB occurs via enzymatic reduction within cells, converting it into a highly reactive form that binds to DNA, primarily targeting guanine residues. This mechanism results in:

- Inhibition of DNA Synthesis : By cross-linking DNA strands, MitB prevents the unwinding necessary for replication.

- Cell Cycle Phase-Nonspecific Activity : MitB exerts its effects regardless of the cell cycle phase, making it effective against rapidly dividing cancer cells .

Antitumor Activity

This compound has demonstrated significant antitumor activity in various clinical settings. It is particularly effective against solid tumors, including:

- Bladder Cancer : A study involving 116 patients treated with intravesical MitB indicated a higher rate of complications compared to controls, but also highlighted its effectiveness in managing invasive bladder cancer .

- Colorectal Cancer : In combination with capecitabine, MitB showed a complete response rate of 69.8% in a cohort study, indicating its potential in chemoradiation protocols .

Antibacterial Properties

Recent studies have explored the antibacterial potential of this compound against multidrug-resistant (MDR) bacteria. For instance, MitB exhibited potent antibacterial activity against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those for other anticancer agents .

Case Study 1: Bladder Cancer Treatment

A retrospective case-control study analyzed the outcomes of patients receiving perioperative intravesical MitB. The findings revealed that:

- Complications : Patients treated with MitB experienced complications at a rate of 34.5%, compared to 19.8% in controls.

- Effectiveness : Despite the higher complication rates, MitB was associated with improved management of invasive bladder disease .

Case Study 2: Chemoradiation for Colorectal Cancer

In a clinical trial assessing the combination of MitB and capecitabine in anal cancer treatment:

- Response Rates : The complete response rate was reported at 77%, with an overall survival rate of 97.7% at 23.1 months follow-up.

- Toxicity Profile : The main toxicities included radiodermatitis and neutropenia, necessitating dose adjustments for some patients .

Research Findings and Data Tables

The following table summarizes key findings from recent research on this compound's biological activity:

Propriétés

IUPAC Name |

[(4S,6S,7R,8R)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8-,14-,16+,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUUQCBCWDBYCG-DQRAMIIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)O)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318185 | |

| Record name | Mitomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet solid; [Merck Index] | |

| Record name | Mitomycin B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6182 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER & MANY ORGANIC SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIGROIN, CYCLOHEXANE, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE. | |

| Record name | MITOMYCIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE | |

CAS No. |

4055-40-7 | |

| Record name | Mitomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4055-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitomycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004055407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT1IGL3D7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITOMYCIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3419 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.